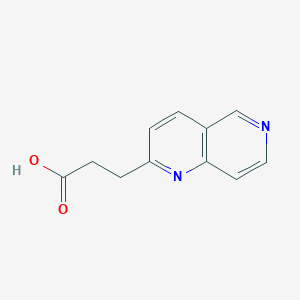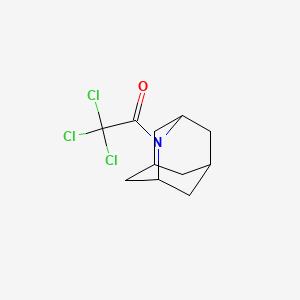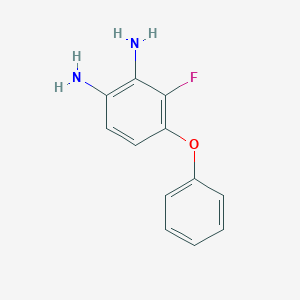
Methyl 2-fluoro-4-methoxycinnamate
Descripción general
Descripción
Methyl 2-fluoro-4-methoxycinnamate is an organic compound that belongs to the cinnamic acid derivatives family It is characterized by the presence of a fluorine atom and a methoxy group attached to the cinnamic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-fluoro-4-methoxycinnamate typically involves the esterification of 2-Fluoro-4-methoxycinnamic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-fluoro-4-methoxycinnamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or other nucleophiles.
Major Products Formed:
Oxidation: Formation of 2-Fluoro-4-methoxycinnamic acid.
Reduction: Formation of 2-Fluoro-4-methoxycinnamyl alcohol.
Substitution: Formation of various substituted cinnamic acid derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-fluoro-4-methoxycinnamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-fluoro-4-methoxycinnamate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and methoxy group can influence its reactivity and binding affinity to biological targets. The compound may exert its effects through modulation of enzyme activity, receptor binding, or interaction with cellular pathways.
Comparación Con Compuestos Similares
4-Methoxycinnamic acid methyl ester: Lacks the fluorine atom, which may result in different reactivity and biological activity.
2-Fluorocinnamic acid methyl ester: Lacks the methoxy group, which can influence its chemical properties and applications.
4-Fluorocinnamic acid methyl ester:
Propiedades
Fórmula molecular |
C11H11FO3 |
|---|---|
Peso molecular |
210.20 g/mol |
Nombre IUPAC |
methyl 3-(2-fluoro-4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C11H11FO3/c1-14-9-5-3-8(10(12)7-9)4-6-11(13)15-2/h3-7H,1-2H3 |
Clave InChI |
YUIHJWVNGQTMNF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C=CC(=O)OC)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














